molecular formula C29H32ClNO2 B587848 Nafoxidine-d5 Hydrochloride CAS No. 1794766-71-4

Nafoxidine-d5 Hydrochloride

Cat. No.: B587848
CAS No.: 1794766-71-4
M. Wt: 467.061
InChI Key: HJOOGTROABIIIU-GTOZQSFPSA-N
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Description

Historical Context of Nonsteroidal Antiestrogen (B12405530) Research

The journey into nonsteroidal antiestrogen research began serendipitously in the mid-1950s. nih.gov An endocrinologist at the William S. Merrell Company, Dr. Leonard Lerner, identified a compound, ethamoxytriphetol (B1671385) (MER-25), that structurally resembled triphenylethylene-like estrogens. nih.gov This led to the discovery of its antiestrogenic properties in 1958, opening a new field of clinical investigation. nih.govresearchgate.net Initially, the primary focus of pharmaceutical companies in the early 1960s was on developing more potent derivatives as potential contraceptives, spurred by the success of the oral contraceptive pill. nih.govresearchgate.net

This research drive led to the synthesis of numerous nonsteroidal antiestrogens, including clomiphene, tamoxifen (B1202), and nafoxidine (B1677902). nih.govresearchgate.net However, clinical studies revealed that these compounds did not act as contraceptives but instead induced ovulation, which tempered the initial enthusiasm for their development in that area. researchgate.net Consequently, only clomiphene was advanced for its application in inducing ovulation in subfertile women. nih.govresearchgate.net The inherent antiestrogenic nature of these compounds made them obvious candidates for treating estrogen-responsive breast cancer. researchgate.net Despite this potential, concerns over toxicities and projections of poor commercial returns significantly slowed their clinical development for nearly two decades. researchgate.net It wasn't until the 1970s that a paradigm shift occurred, with long-term adjuvant tamoxifen treatment for early-stage breast cancer demonstrating a dramatic increase in patient survivorship, solidifying the therapeutic value of nonsteroidal antiestrogens. nih.govresearchgate.net

Evolution of SERMs and the Role of Nafoxidine in Early Discoveries

The term "Selective Estrogen Receptor Modulator" (SERM) was coined to describe the tissue-specific actions of compounds previously classified as nonsteroidal antiestrogens. nih.gov These molecules can bind to estrogen receptors, acting as antagonists in tissues like the breast while functioning as agonists in other tissues such as bone. menopause.org.auoup.com This dual functionality represented a significant evolution from simple antiestrogen agents.

Nafoxidine, a nonsteroidal SERM of the triphenylethylene (B188826) group, was a key player in this evolution. wikipedia.org Developed by Upjohn in the 1970s, it was initially synthesized as part of a fertility control program but was later repurposed for breast cancer treatment. wikipedia.org Clinical trials confirmed its effectiveness in treating advanced breast cancer. wikipedia.orgnih.gov However, its development was ultimately halted due to significant side effects, including skin phototoxicity and hair loss. wikipedia.org

Despite not reaching the market, nafoxidine was instrumental in advancing the understanding of SERM mechanisms. It belongs to the first generation of SERMs, which also includes tamoxifen. tandfonline.com Research on nafoxidine and its derivatives, like lasofoxifene, contributed to the development of subsequent generations of SERMs with improved potency and more favorable safety profiles. nih.govwikipedia.org The knowledge gained from the metabolic activation of both tamoxifen and nafoxidine provided a crucial foundation for designing a wide range of future SERMs. nih.gov

Table 1: Key Milestones in Early SERM Development

Compound Year of Discovery/Key Development Initial Intended Use Key Finding/Outcome
Ethamoxytriphetol (MER-25) 1958 Cardiovascular First nonsteroidal antiestrogen discovered. nih.gov
Clomiphene Early 1960s Contraception Induced ovulation; approved for subfertility treatment. nih.govresearchgate.net
Nafoxidine Early 1960s Contraception Effective for breast cancer but halted due to toxicity. wikipedia.orgresearchgate.net
Tamoxifen Early 1960s Contraception Became a pioneering treatment for all stages of breast cancer. nih.govnih.gov

Properties

CAS No.

1794766-71-4

Molecular Formula

C29H32ClNO2

Molecular Weight

467.061

IUPAC Name

1-[2-[4-[6-methoxy-2-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C29H31NO2.ClH/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30;/h2-4,7-10,12-14,16,21H,5-6,11,15,17-20H2,1H3;1H/i2D,3D,4D,7D,8D;

InChI Key

HJOOGTROABIIIU-GTOZQSFPSA-N

SMILES

COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl

Synonyms

1-[2-[4-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]pyrrolidine-d5 Hydrochloride; 1-[2-[p-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthyl)phenoxy]ethyl]pyrrolidine-d5 Hydrochloride;  11100A-d5;  NSC 70735-d5;  U 11100-d5;  U 11100A-d5; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling of Nafoxidine D5 Hydrochloride

Established Synthetic Routes for Nafoxidine (B1677902) and Analogues

Nafoxidine, a triphenylethylene (B188826) derivative, has been synthesized through various pathways, often with the goal of also producing its hydrogenated analog, Lasofoxifene. nih.govwikipedia.org The core structure is typically a 1,2-diphenyl-3,4-dihydronaphthalene scaffold.

Several key synthetic strategies have been reported:

Intramolecular Reductive Coupling: One prominent method involves an intramolecular reductive coupling of a diketone intermediate using low-valent titanium species (e.g., from a Cu-Zn couple and TiCl₃). researchgate.netresearchgate.net This critical step forms the dihydronaphthalene skeleton. The precursor diketone can be prepared in a three-step sequence starting from 3-methoxy benzaldehyde. researchgate.net

Three-Component Coupling Reaction: A Lewis acid-mediated three-component coupling reaction has been successfully applied for the synthesis of Nafoxidine and its positional isomers. nih.gov This approach can be more efficient than longer, more traditional routes. For instance, using hafnium tetrachloride (HfCl₄) as a Lewis acid facilitates the coupling of the necessary components to build the core structure. nih.gov

Grignard and Suzuki Coupling Reactions: Another route starts from 6-methoxy-1-tetralone. A Grignard reaction with (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)magnesium bromide, followed by other transformations, can yield Nafoxidine. google.com Alternatively, a pathway involving a Suzuki coupling reaction with phenylboronic acid has been utilized to introduce the second phenyl group. google.com

Palladium-Catalyzed α-Arylation: An efficient α-arylation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one with chlorobenzene (B131634) has been developed, using a palladium catalyst at a very low loading (0.1 mol%). researchgate.net The resulting intermediate is then reacted with an in-situ formed organolithium reagent to complete the synthesis of Nafoxidine. researchgate.net

A common final step in many of these syntheses involves the etherification of a phenolic precursor with 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride in the presence of a strong base like sodium hydride (NaH) to install the characteristic side chain. nih.gov

| D | Pd-catalyzed α-Arylation | 6-methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one | 90% (for arylation step) | researchgate.net |

Strategies for Deuterium (B1214612) Incorporation into the Nafoxidine Molecular Scaffold

The synthesis of Nafoxidine-d5 Hydrochloride requires the specific incorporation of five deuterium atoms. While direct literature on "Nafoxidine-d5" is scarce, established methods for deuterium labeling of pharmaceuticals can be applied. nih.govprinceton.edu The most probable location for the "d5" label is on the pyrrolidine (B122466) ring of the side chain, a common site for metabolic oxidation. Labeling at this "soft spot" makes the resulting compound an ideal internal standard for pharmacokinetic and metabolic studies, as its chemical properties are nearly identical to the parent drug, but its mass is distinct. princeton.eduacs.org

Strategies for introducing deuterium include:

Use of Deuterated Precursors: The most direct approach is to use a deuterated version of the side-chain precursor. The synthesis would involve reacting the phenolic Nafoxidine precursor with 1-(2-chloroethyl)pyrrolidine-d5 hydrochloride . This deuterated building block could potentially be synthesized via methods like H-D exchange on pyrrolidine itself under basic conditions (e.g., NaOD in D₂O) followed by functionalization, or by the reduction of a suitable precursor with a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄). acs.org

Catalytic Hydrogen-Deuterium Exchange (HDX): This technique involves treating the final Nafoxidine molecule or a late-stage intermediate with a deuterium source, typically deuterium oxide (D₂O), in the presence of a metal catalyst such as palladium on carbon (Pd/C). nih.govnih.gov This method can promote the exchange of hydrogen atoms for deuterium at specific, activated positions. For Nafoxidine, the hydrogens on the carbons alpha to the nitrogen atom in the pyrrolidine ring are potential candidates for such an exchange. mdpi.com

Photoredox Catalysis: A modern approach uses photoredox-mediated hydrogen atom transfer. This method can selectively install deuterium at α-amino sp³ C-H bonds using D₂O as the deuterium source. princeton.edu This would be a highly efficient, single-step method to label the pyrrolidine ring of Nafoxidine.

The choice of strategy depends on the desired selectivity, efficiency, and availability of deuterated starting materials. Using a pre-labeled building block is often the most controlled and selective method. google.com

Advanced Purification and Isotopic Enrichment Techniques for this compound

Following synthesis and deuterium incorporation, rigorous purification is essential to remove chemical impurities, unreacted starting materials, and any non-deuterated or partially deuterated species. Achieving high isotopic purity is critical for applications like mass spectrometry-based quantification. nih.govmusechem.com

Purification: Standard chromatographic techniques are employed for the chemical purification of the final product. These include:

Flash Column Chromatography: Used for the initial purification of the crude product on a silica (B1680970) gel stationary phase. nih.gov

High-Performance Liquid Chromatography (HPLC): A highly effective method for achieving high chemical purity. ansto.gov.auansto.gov.au Both normal-phase and reverse-phase HPLC can be utilized depending on the specific separation required.

Thin-Layer Chromatography (TLC): Often used to monitor the progress of the reaction and the effectiveness of the purification steps. nih.gov

Recrystallization: Can be an effective final step to obtain a highly crystalline product, which often corresponds to high purity.

Isotopic Enrichment: Ensuring a high percentage of molecules contain the desired number of deuterium atoms (isotopic enrichment) is a significant challenge. nih.gov

Optimizing Reaction Conditions: The efficiency of the deuteration reaction can be maximized by adjusting parameters such as temperature, reaction time, and catalyst loading.

Preventing Back-Exchange: Using deuterated solvents during workup and purification can help prevent the unwanted exchange of incorporated deuterium atoms back to hydrogen. nih.gov

Reiteration of Labeling: In some cases, the deuteration process may need to be repeated to achieve the desired level of isotopic enrichment. nih.gov

The final product is typically converted to its hydrochloride salt to improve its stability and handling properties. This is achieved by treating the purified free base with hydrochloric acid.

Characterization of Synthesized Deuterated Nafoxidine Analogues for Research Purity

To confirm the identity, chemical purity, and isotopic purity of the synthesized this compound, a combination of analytical techniques is employed. A comprehensive Certificate of Analysis (CoA) for a deuterated standard will include data from these methods. ansto.gov.auansto.gov.au

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton NMR (¹H NMR): This is a primary tool to verify the success of the deuteration. The spectrum of the deuterated compound is compared to that of the non-deuterated standard. A significant reduction or complete disappearance of the proton signals at the sites of deuteration confirms the incorporation of deuterium. nih.govresearchgate.net

Deuterium NMR (²H NMR): This technique directly detects the deuterium nuclei, providing unambiguous confirmation of the deuterium location within the molecule. nih.govspectralservice.de

Quantitative NMR (qNMR): A combination of ¹H NMR and ²H NMR can be used to accurately determine the isotopic abundance or the degree of deuteration at specific sites. spectralservice.denih.gov

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to quantify the level of deuterium incorporation. The mass spectrum of Nafoxidine-d5 will show a molecular ion peak (M+) that is five mass units higher than that of unlabeled Nafoxidine. ansto.gov.auresearchgate.net

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which further confirms the elemental composition of the labeled molecule. The distribution of isotopologues (molecules with different numbers of deuterium atoms) can also be assessed, giving a clear picture of the isotopic enrichment. ansto.gov.au

Chromatographic Analysis:

HPLC: Used not only for purification but also to determine the chemical purity of the final product by measuring the area of the product peak relative to any impurity peaks. researchgate.net

Table 2: Analytical Techniques for Characterization of this compound

Technique Purpose Expected Result for Nafoxidine-d5 HCl
¹H NMR Confirm location of deuteration Disappearance of proton signals corresponding to the five deuterated positions (likely on the pyrrolidine ring).
²H NMR Directly detect deuterium A signal appears at the chemical shift corresponding to the deuterated positions.
Mass Spectrometry (MS) Confirm molecular weight and isotopic enrichment Molecular ion peak is shifted by +5 amu compared to the unlabeled compound. Analysis of isotopologue distribution.

| HPLC | Determine chemical purity | A single major peak indicating high purity (e.g., >98%). |

Molecular Mechanisms of Action of Nafoxidine Hydrochloride

Estrogen Receptor (ER) Binding and Modulation

Nafoxidine's interaction with estrogen receptors is the principal driver of its pharmacological activity. This interaction is characterized by competitive binding, the induction of unique conformational changes in the receptor, and a resulting spectrum of partial agonistic and antagonistic effects that vary across different tissues.

Competitive Binding Dynamics with Estrogen Receptors Alpha (ERα) and Beta (ERβ)

Nafoxidine (B1677902) hydrochloride demonstrates a selective affinity for estrogen receptors, competitively inhibiting the binding of estradiol (B170435). scbt.comaacrjournals.org The relative binding affinity of nafoxidine can vary between the two main estrogen receptor subtypes, ERα and ERβ. wikipedia.orgoup.com While specific binding affinities can differ based on the experimental system, studies have shown that triphenylethylene (B188826) derivatives like nafoxidine can exhibit distinct binding profiles for ERα and ERβ. oup.comnih.gov For instance, in one study, the relative binding affinity of nafoxidine for ERα was reported to be between 30.9-44% and for ERβ, 16% (with estradiol as 100%). wikipedia.org This differential binding contributes to its selective modulation of estrogenic activity.

Interactive Table: Competitive Binding Data

CompoundTarget ReceptorRelative Binding Affinity (%) (Estradiol = 100%)
NafoxidineERα30.9 - 44
NafoxidineERβ16
EstradiolERα, ERβ100

Note: The data presented is a representation from cited literature and may vary between studies.

Investigation of Partial Agonistic and Antagonistic Effects in Tissue-Specific Research Models

A hallmark of SERMs like nafoxidine is their ability to elicit tissue-dependent responses, acting as an antagonist in some tissues and a partial agonist in others. ontosight.aioup.com In breast tissue, nafoxidine generally functions as an estrogen antagonist, inhibiting the growth of estrogen-receptor-positive cancer cells. Conversely, in uterine tissue, nafoxidine can exhibit partial agonist effects, leading to uterine stimulation. nih.govpnas.org This tissue-selective action is a critical aspect of its pharmacological profile and has been a key area of investigation. For example, in ovariectomized rat models, nafoxidine has demonstrated distinct effects on reproductive and non-reproductive tissues. medchemexpress.com This differential activity is thought to be a result of the unique conformational changes induced in the estrogen receptor upon ligand binding, which in turn leads to the recruitment of different co-regulatory proteins in a tissue-specific manner. oup.comendocrine.org

Conformational Changes Induced in Estrogen Receptors upon Nafoxidine Binding

The binding of nafoxidine to the ligand-binding domain of the estrogen receptor induces a specific conformational change that is distinct from that induced by estrogens. scbt.comnih.gov This altered conformation is a key determinant of the subsequent biological response. oup.comnih.gov While estrogens promote a receptor conformation that facilitates the recruitment of coactivators and subsequent gene transcription, the binding of nafoxidine can prevent the receptor from adopting a fully active state. endocrine.org Studies using techniques like limited proteolysis have shown that different ER modulators, including nafoxidine, induce unique conformational shifts in both ERα and ERβ. nih.gov These distinct conformations can alter the receptor's interaction with coactivator and corepressor proteins, providing a molecular basis for the observed tissue-selective agonist and antagonist effects. nih.gov

Non-Estrogen Receptor Mediated Cellular and Molecular Pathways

Modulation of Signal Transduction Pathways (e.g., Protein Kinase C, Calcium Signaling)

Research has indicated that nafoxidine can modulate intracellular signaling cascades, including the protein kinase C (PKC) and calcium signaling pathways. medchemexpress.comaacrjournals.orgresearchgate.net Studies have shown that antiestrogens like nafoxidine can inhibit the activity of PKC. nih.govoup.com Specifically, nafoxidine has been found to inhibit phospholipid/Ca2+-dependent protein kinase (protein kinase C) competitively with respect to phosphatidylserine. nih.gov Estrogen itself can induce rapid increases in intracellular calcium, and this effect can be modulated by ER antagonists. ijbs.com The modulation of these signaling pathways represents a non-genomic mechanism of action for nafoxidine that is independent of its direct effects on gene transcription via nuclear estrogen receptors. wikipedia.org

Influence on Angiogenic Pathways in Preclinical Research Systems (e.g., VEGF, FGF)

Nafoxidine has demonstrated anti-angiogenic properties in preclinical research. medchemexpress.comaacrjournals.orgresearchgate.net This activity is not necessarily dependent on the estrogen receptor status of the cells. nih.gov Studies have shown that nafoxidine can inhibit key pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.govnih.govnih.gov The inhibition of these pathways can suppress the formation of new blood vessels, a critical process in tumor growth. mdpi.comvascularcell.commdpi.com The anti-angiogenic effects of nafoxidine are thought to be mediated, at least in part, through the inhibition of PKC-dependent signaling pathways. medchemexpress.com

Interactive Table: Research Findings on Non-ER Mediated Pathways

PathwayEffect of NafoxidineResearch Model
Protein Kinase C (PKC)InhibitionRat brain and ovary
Angiogenesis (VEGF, FGF)InhibitionChicken chorioallantoic membrane assay

Induction of Oxidative Stress Responses in Cellular Research Models

In a human neuroblastoma cell line (SH-SY5Y), nafoxidine was identified as an agent that affects mitochondrial membrane potential in a manner similar to cyclosporin (B1163) A. It was also effective in inhibiting dye loss from mitochondria, as measured by the calcein (B42510) assay, which is an indicator of mitochondrial permeability transition pore opening. These findings suggest that nafoxidine can directly impact mitochondrial integrity and function, which are closely linked to the production of reactive oxygen species (ROS) and the induction of oxidative stress.

Further studies have highlighted that the induction of oxidative stress is a characteristic shared by other estrogen receptor ligands, such as tamoxifen (B1202) and clomiphene. The table below summarizes the observed effects of nafoxidine on mitochondrial activity in SH-SY5Y cells.

Assay Effect of Nafoxidine Reference
Mitochondrial Membrane PotentialAltered in a cyclosporin A-like manner
Mitochondrial Permeability (Calcein Assay)Inhibited dye loss from mitochondria

The induction of oxidative stress by nafoxidine may also play a role in its anti-proliferative properties observed in cancer cell lines. medkoo.commedchemexpress.com While the primary anti-cancer mechanism is attributed to estrogen receptor antagonism, the generation of ROS can create a cellular environment that is unfavorable for cancer cell growth and survival.

Interactions with Other Nuclear Receptors and Co-regulatory Proteins

The primary molecular target of nafoxidine is the estrogen receptor (ER), a member of the nuclear receptor superfamily. ontosight.aiscbt.com Nafoxidine acts as a competitive antagonist of the estrogen receptor, binding to it and thereby blocking the binding of endogenous estrogens like estradiol. cancer.govnih.gov This competitive inhibition prevents the receptor from adopting its fully active conformation, which is necessary for the transcription of estrogen-responsive genes. scbt.comnih.gov

The interaction of nafoxidine with the estrogen receptor is complex and can lead to different downstream effects depending on the tissue context. This tissue-selectivity is a hallmark of SERMs. The binding of nafoxidine to the ER induces a distinct conformational change in the receptor compared to that induced by estrogens (agonists). pnas.org This altered conformation affects the recruitment of co-regulatory proteins, which are essential for modulating the transcriptional activity of the receptor. pnas.orgnih.gov

Co-activator proteins, which normally bind to the agonist-bound ER to enhance gene transcription, may have reduced affinity for the nafoxidine-bound receptor. nih.gov Conversely, co-repressor proteins, which inhibit gene transcription, may be recruited to the nafoxidine-ER complex. For instance, studies have shown that the interaction of co-activators containing the LXXLL motif with the ER is altered in the presence of antagonists like nafoxidine. pnas.org

Kinetic studies have revealed that the binding of antagonists like nafoxidine and tamoxifen to the estrogen receptor occurs at a much slower rate compared to agonists. pnas.org This slower association rate is consistent with the idea that antagonists bind to a different, less favorable conformation of the receptor. pnas.org The table below presents kinetic data for the interaction of various ligands with the estrogen receptor alpha (ERα).

Ligand Ligand Type Association Rate Constant (ka) (M⁻¹s⁻¹) Reference
17β-EstradiolAgonist1 - 6 x 10⁶ pnas.org
EstriolAgonist1 - 6 x 10⁶ pnas.org
EstroneAgonist1 - 6 x 10⁶ pnas.org
DiethylstilbestrolAgonist1 - 6 x 10⁶ pnas.org
Nafoxidine Antagonist 2 - 6 x 10³ pnas.org
TamoxifenAntagonist2 - 6 x 10³ pnas.org
4-Hydroxytamoxifen (B85900)Antagonist2 - 6 x 10³ pnas.org

Beyond the estrogen receptor, nafoxidine's effects on other signaling pathways have been noted. For example, it has been shown to inhibit angiogenesis by blocking the effects of fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) in some tissues. medkoo.comcancer.gov This suggests that the downstream consequences of nafoxidine's interaction with the estrogen receptor can cross-talk with other signaling pathways that regulate cellular processes like angiogenesis.

Preclinical Pharmacological Research of Nafoxidine Hydrochloride

In Vivo Preclinical Animal Model Investigations

In vivo studies using animal models are critical for evaluating the systemic effects of a drug and its efficacy in a more complex biological environment. mdpi.com These models help bridge the gap between in vitro findings and clinical application. youtube.comnih.gov

Nafoxidine (B1677902) has been tested in preclinical animal models, often using ovariectomized rats or mice bearing ER-positive tumors to simulate postmenopausal breast cancer. medchemexpress.comnih.gov In a study comparing various SERMs in ovariectomized rats, nafoxidine was shown to affect both reproductive and non-reproductive tissues. medchemexpress.com

In tumor xenograft models, where human breast cancer cells are implanted into immunodeficient mice, antiestrogens like nafoxidine are evaluated for their ability to inhibit tumor growth. nih.gov These studies have confirmed the anti-tumor activity of nafoxidine in vivo, which corresponds with the in vitro findings of growth inhibition in ER-positive cells. medchemexpress.com For example, in models using MCF-7 cells transfected to produce their own estrogen (via the aromatase enzyme), antiestrogens are effective at controlling tumor growth. nih.gov These preclinical models are also invaluable for comparing the efficacy of different endocrine therapies and for studying the development of treatment resistance over time. nih.gov

Efficacy Studies in Ovarian-Dependent and Ovarian-Independent Mammary Tumor Models

Preclinical studies have investigated the efficacy of nafoxidine hydrochloride in both ovarian-dependent and ovarian-independent mammary tumor models, revealing complex, and sometimes paradoxical, effects.

In models of ovarian-dependent mammary carcinogenesis, such as those induced by 7,12-dimethylbenz(a)anthracene (DMBA) in rats, nafoxidine has demonstrated inhibitory effects on tumor development. Research has shown that nafoxidine can inhibit the formation of preneoplastic hyperplastic nodules and the subsequent transformation of these nodules into tumors. oup.com In these estrogen-dependent tumors, the antiestrogenic action of nafoxidine at the tumor tissue level is believed to be a primary mechanism of its antitumor effect. The growth of these tumors is contingent on the presence of hormones like estrogen and prolactin, and by acting as an estrogen antagonist, nafoxidine interferes with this hormonal stimulation, leading to tumor growth inhibition. umn.edunih.gov

Conversely, studies in ovarian-independent mammary tumor models have yielded different results, highlighting the estrogenic properties of nafoxidine. In an ovariectomized mouse model with a hormone-independent mammary tumor line, nafoxidine was found to stimulate partial tumor growth at a specific dose. oup.com This suggests that in a hormone-deprived environment, nafoxidine can act as an estrogen agonist, promoting growth in tumors that are no longer reliant on ovarian hormones. oup.com This estrogenic effect in an ovarian-independent setting underscores the dual nature of SERMs, which can exhibit both estrogenic and antiestrogenic properties depending on the specific hormonal milieu and target tissue. oup.com

Table 1: Efficacy of Nafoxidine in Different Mammary Tumor Models

Tumor Model Type Animal Model Inducing Agent Effect of Nafoxidine Reference
Ovarian-Dependent Sprague-Dawley Rat DMBA Inhibition of preneoplastic nodules and tumor formation oup.com
Ovarian-Independent Mouse Transplantable Tumor Line Partial stimulation of tumor growth oup.com

Comparative Preclinical Efficacy Studies with Other SERMs (e.g., Tamoxifen (B1202), Raloxifene)

Comparative studies of nafoxidine with other SERMs like tamoxifen and raloxifene (B1678788) have been a key area of preclinical research, aiming to understand its relative efficacy and tissue-specific actions.

Nafoxidine was developed around the same time as tamoxifen and clomiphene, all belonging to the triphenylethylene (B188826) class of nonsteroidal antiestrogens. oup.com Early clinical trials in women with advanced breast cancer showed that nafoxidine produced objective remission rates of 31%, which was noted as almost significantly better than ethinylestradiol at 14%. nih.gov

In preclinical models, both nafoxidine and tamoxifen have shown efficacy in inhibiting the growth of DMBA-induced rat mammary tumors. umn.eduoup.com These tumors are known to be estrogen-dependent, and the antitumor activity of both compounds is linked to their antiestrogenic properties. umn.edunih.gov However, the nature of their estrogenic versus antiestrogenic effects can differ. For instance, while tamoxifen can be fully estrogenic in mice concerning uterine weight and vaginal cornification, nafoxidine has demonstrated different patterns of tissue stimulation. oup.com

In terms of progesterone (B1679170) receptor (PR) induction, a key marker of estrogenic activity, nafoxidine's action is distinct from that of tamoxifen. In MCF-7 human breast cancer cells, low doses of tamoxifen act as a potent estrogen, inducing PR synthesis, while higher doses suppress it. oup.comnih.gov In contrast, nafoxidine does not induce PR over a wide range of doses and inhibits cell growth at high concentrations. oup.comnih.gov

Raloxifene, a benzothiophene (B83047) SERM, is generally considered to have more purely antiestrogenic effects on the uterus compared to the partial agonist effects of tamoxifen. wikipedia.orgoup.com While direct, side-by-side preclinical efficacy trials comparing tumor growth inhibition by nafoxidine, tamoxifen, and raloxifene are limited in the public domain, the available data suggest that all three compounds can inhibit the growth of estrogen-receptor-positive breast cancer models, but through potentially different mechanisms and with varying degrees of estrogenic activity in other tissues. oup.comoup.com

Table 2: Comparative Profile of Nafoxidine, Tamoxifen, and Raloxifene in Preclinical Settings

Feature Nafoxidine Tamoxifen Raloxifene References
Chemical Class Triphenylethylene Triphenylethylene Benzothiophene oup.comoup.com
Effect on DMBA-induced Tumors Inhibitory Inhibitory Inhibitory umn.eduoup.comoup.com
Progesterone Receptor Induction (MCF-7 cells) No induction Induces at low doses Antagonistic oup.comnih.govoup.com

| Uterine Effects (Rat) | Partial agonist | Partial agonist | Antagonistic | oup.comoup.com |

Analysis of Molecular Markers and Gene Expression Profiles in Animal Tissues

The investigation into how nafoxidine hydrochloride alters molecular markers and gene expression profiles in animal tissues is crucial for understanding its mechanism of action beyond simple receptor binding. However, specific and comprehensive gene expression profiling studies detailing the global transcriptional changes induced by nafoxidine in mammary tumors are limited in publicly available research.

Much of the understanding of nafoxidine's effect on molecular markers is inferred from its impact on estrogen receptor (ER) and progesterone receptor (PR) signaling pathways. The binding of nafoxidine to the estrogen receptor initiates a conformational change in the receptor that is different from that induced by estradiol (B170435). This altered receptor complex then interacts with estrogen response elements (EREs) on the DNA, leading to a modified pattern of gene transcription compared to that initiated by estrogen.

While direct gene signature studies for nafoxidine are scarce, research on other SERMs like tamoxifen has led to the identification of specific gene expression signatures that can predict recurrence in tamoxifen-treated breast cancer. nih.govnih.gov These signatures often involve genes related to cell proliferation, apoptosis, and signal transduction pathways. For example, activation of the MYC pathway has been associated with resistance to antiestrogen (B12405530) therapy. nih.gov

The effects of nafoxidine on specific oncogenes have been indirectly studied. For instance, its ability to inhibit estrogen-dependent tumor growth suggests a downstream effect on the expression of estrogen-regulated oncogenes. However, detailed studies profiling the expression of a wide range of oncogenes such as c-myc, HER-2/neu, or others following nafoxidine treatment in preclinical models are not extensively documented.

The primary molecular markers that have been consistently studied in relation to nafoxidine are the estrogen and progesterone receptors themselves, which are discussed in the following section. The lack of detailed gene expression data for nafoxidine represents a knowledge gap compared to more modern SERMs, for which extensive transcriptomic analyses have been performed. nih.govnih.govmdpi.com

Effects on Progesterone Receptor Induction and Modulation in Preclinical Systems

The induction of the progesterone receptor (PR) is a classic marker of estrogenic activity in hormone-responsive tissues. Preclinical studies have consistently demonstrated that nafoxidine has a distinct and primarily antagonistic effect on PR induction, which contrasts with the effects of estradiol and, to some extent, other SERMs like tamoxifen.

In in vitro studies using the MCF-7 human breast cancer cell line, nafoxidine fails to induce progesterone receptors at any tested dose. oup.comdeepdyve.comoup.com This is in stark contrast to estradiol, which is a potent inducer of PR, and low doses of tamoxifen, which also exhibit estrogenic activity by stimulating PR synthesis. oup.comnih.gov The inability of nafoxidine to induce PR is a key indicator of its antiestrogenic activity in this cell line. The mechanism behind this is thought to involve a defective association of the nafoxidine-estrogen receptor complex with nuclear sites, which prevents the proper initiation of transcription of the PR gene. nih.gov

In vivo studies in immature rats have corroborated these findings. Nafoxidine has been shown to considerably inhibit the estradiol-induced increase of cytoplasmic progestin receptors in the uterus, as well as in the hypothalamus-preoptic area and the pituitary. nih.gov This inhibitory effect on PR induction is a hallmark of its antiestrogenic action in these tissues.

Furthermore, when MCF-7 cells are suppressed by nafoxidine, subsequent treatment with estradiol leads to a significantly amplified and more rapid induction of progesterone receptors compared to cells not pre-treated with the antiestrogen. oup.comdeepdyve.comoup.com This phenomenon suggests that while nafoxidine blocks PR induction itself, it may sensitize the cells to the subsequent inductive effects of estradiol once the nafoxidine is removed and replaced by the natural hormone. oup.com

Table 3: Effect of Nafoxidine on Progesterone Receptor (PR) Induction

Preclinical System Effect of Nafoxidine on PR Comparative Agent Effect Reference
MCF-7 Human Breast Cancer Cells Fails to induce PR at any dose Estradiol and low-dose Tamoxifen induce PR oup.comnih.govdeepdyve.comoup.com
Immature Rat Uterus Inhibits estradiol-induced PR induction Estradiol induces PR nih.gov
Immature Rat Hypothalamus/Pituitary Inhibits estradiol-induced PR induction Estradiol induces PR nih.gov

| Nafoxidine-Suppressed MCF-7 Cells | Sensitizes cells to subsequent estradiol-mediated PR induction | - | deepdyve.comoup.com |

Metabolic Pathways Research of Nafoxidine D5 Hydrochloride

Application of Deuterated Analogues for Metabolic Pathway Elucidation

The use of deuterated analogues is a cornerstone of drug metabolism research. wikipedia.org Replacing hydrogen with deuterium (B1214612) creates a carbon-deuterium (C-D) bond that is stronger than the corresponding carbon-hydrogen (C-H) bond. bioscientia.de This increased bond strength can lead to a "kinetic isotope effect," where the rate of metabolic reactions involving the cleavage of this bond is significantly slowed. wikipedia.orgbioscientia.de This effect allows researchers to identify the specific sites on a molecule that are most susceptible to metabolic breakdown, particularly by oxidative enzymes like the Cytochrome P450 (CYP) superfamily. bioscientia.de

Deuterated compounds are invaluable as internal standards in quantitative bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS) assays. oup.comresearchgate.net Because a deuterated analogue like Nafoxidine-d5 Hydrochloride is nearly identical in chemical properties to the non-deuterated parent drug, it behaves similarly during sample extraction and chromatographic separation. researchgate.net However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification of the parent drug and its metabolites by correcting for any variations during the analytical process. oup.com This technique is fundamental for pharmacokinetic studies, allowing for the reliable measurement of drug concentrations in biological matrices like plasma and tissue. researchgate.netnih.gov

Identification and Characterization of Nafoxidine (B1677902) Metabolites in Preclinical Models

While specific studies detailing the full metabolic profile of Nafoxidine in preclinical models are not extensively documented in recent literature, the metabolic pathways of similar SERMs, such as tamoxifen (B1202), are well-characterized and provide a predictive framework. nih.goviarc.fr For tamoxifen, metabolism proceeds through N-demethylation and hydroxylation, producing key metabolites like N-desmethyltamoxifen and 4-hydroxytamoxifen (B85900). nih.govoup.com

Given Nafoxidine's structure, it is anticipated to undergo analogous metabolic transformations in preclinical models like rats and mice. medchemexpress.comnih.gov Expected metabolic pathways would include hydroxylation of the aromatic rings and N-dealkylation of the pyrrolidine (B122466) ring. The use of this compound as an internal standard would be critical in studies designed to identify and quantify these potential metabolites in animal plasma and tissues. benthamopen.com Such studies would help determine the primary sites of metabolism and the relative abundance of each metabolic product.

Table 1: Predicted Metabolites of Nafoxidine in Preclinical Models

Predicted Metabolite Predicted Metabolic Reaction Preclinical Model
Hydroxylated Nafoxidine Aromatic Hydroxylation Rat, Mouse
N-Desalkyl Nafoxidine N-Dealkylation Rat, Mouse
Nafoxidine-N-Oxide N-Oxidation Rat, Mouse

This table is based on predictive metabolism for structurally similar compounds; specific studies on Nafoxidine are limited.

Enzymatic Biotransformations and Phase I/II Metabolism Studies In Vitro

The biotransformation of drugs is categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Phase I is dominated by the Cytochrome P450 (CYP) family of enzymes, while Phase II involves enzymes like UDP-glucuronosyltransferases (UGTs). nih.gov

In vitro studies using liver microsomes are a standard method for investigating a drug's metabolic fate. nih.govunl.edunih.gov These preparations contain a high concentration of Phase I enzymes, particularly CYPs. nih.gov By incubating Nafoxidine with liver microsomes from preclinical species (e.g., rat, dog) and humans, researchers can identify the primary oxidative metabolites. unl.edumdpi.com

Some studies suggest that Nafoxidine can inhibit the activity of other metabolic enzymes, such as aldehyde oxidase 1 (AOX1), a cytosolic enzyme involved in the metabolism of various drugs. researchgate.netresearchgate.net This indicates a potential for drug-drug interactions. The primary enzymes responsible for Nafoxidine metabolism are likely members of the CYP3A and CYP2D subfamilies, which are heavily involved in the metabolism of other SERMs like tamoxifen. nih.gov

Table 2: Potential Enzymatic Biotransformations of Nafoxidine

Enzyme Family Potential Reaction Type Substrate Potential Product
Cytochrome P450 (CYP) Hydroxylation, N-Dealkylation Nafoxidine Hydroxylated Nafoxidine, N-Desalkyl Nafoxidine
Aldehyde Oxidase (AOX) Inhibition noted Other AOX substrates (Nafoxidine as inhibitor)
UDP-glucuronosyltransferase (UGT) Glucuronidation (Phase II) Hydroxylated Nafoxidine Nafoxidine-glucuronide

This table outlines potential pathways based on general drug metabolism principles and data from related compounds.

Role of Deuteration in Tracing Metabolic Fates and Pharmacokinetic Research in Animals (Excluding Human PK)

The strategic placement of deuterium atoms on a drug molecule can significantly alter its pharmacokinetic profile, often by slowing the rate of metabolism. nih.govjuniperpublishers.com This "metabolic switching" can lead to a longer half-life and increased exposure to the parent drug. bioscientia.de While this compound is primarily used as an analytical tool, the principles of deuteration are central to modern drug design for optimizing metabolic stability. juniperpublishers.comtandfonline.com

In animal pharmacokinetic studies, this compound is the ideal internal standard for LC-MS/MS analysis. researchgate.netbenthamopen.com When researchers administer Nafoxidine to a preclinical model, such as a rat, they can collect blood samples over time. nih.gov By adding a known amount of this compound to each sample before analysis, they can accurately measure the concentration of the non-deuterated Nafoxidine and its metabolites. oup.com This allows for the precise determination of key pharmacokinetic parameters, including:

Absorption: How quickly the drug enters the bloodstream.

Distribution: Where the drug travels within the body.

Metabolism: How the drug is chemically altered.

Excretion: How the drug is eliminated from the body.

This process provides a complete picture of the drug's journey through the animal's system, which is essential for predicting its behavior and potential efficacy. The stability and unique mass of the deuterated standard ensure the reliability and reproducibility of these critical measurements. bioscientia.denih.gov

Analytical Methodologies for Nafoxidine D5 Hydrochloride in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) is a benchmark technique for quantitative bioanalysis due to its high sensitivity, selectivity, and throughput. ethernet.edu.et It is the method of choice for determining the concentrations of drugs and their metabolites in complex biological matrices like plasma, urine, and tissues. ethernet.edu.etnih.gov The technique's power lies in its ability to physically separate analytes with liquid chromatography and then selectively detect them based on their unique mass-to-charge ratios (m/z). bioagilytix.com

One of the most critical applications for Nafoxidine-d5 Hydrochloride is its use as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of nafoxidine (B1677902). rsc.org An ideal internal standard should behave identically to the analyte during sample preparation (e.g., extraction) and analysis (e.g., chromatography and ionization) but be distinguishable by the detector. ethernet.edu.et

Deuterated standards like this compound are considered the "gold standard" for internal standards in LC-MS/MS. researchgate.net Key advantages include:

Co-elution: The SIL-IS has nearly identical physicochemical properties to the analyte, causing it to elute at the same chromatographic retention time.

Correction for Matrix Effects: Biological samples are complex and can cause ion suppression or enhancement, where other molecules in the matrix interfere with the analyte's ionization efficiency. ethernet.edu.et Since the SIL-IS co-elutes and experiences the same matrix effects as the analyte, the ratio of the analyte signal to the IS signal remains constant, leading to more accurate and precise quantification.

Improved Recovery Tracking: The SIL-IS accurately tracks the analyte through all stages of sample preparation, correcting for any variability or loss during extraction.

The use of a SIL-IS such as idoxifene-d5 has been shown to yield acceptable accuracy and precision in high-throughput bioanalytical method validation. researchgate.net

Developing a targeted quantitative LC-MS/MS assay is essential for pharmacokinetic and metabolism studies. nih.govbioagilytix.com Such assays can simultaneously measure the parent drug (nafoxidine) and its key metabolites. nih.govresearchgate.net The development process involves several steps:

Sample Preparation: Extraction of the analytes from the biological matrix (e.g., plasma, urine) is required. nih.gov Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: An LC method is developed to separate the parent drug from its metabolites and from endogenous matrix components to minimize interference. nih.gov

Mass Spectrometry Detection: The assay uses a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (parent ion) for each analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is selected in the third quadrupole. This precursor → product ion transition is highly specific to the analyte's chemical structure.

For Nafoxidine and its deuterated internal standard, specific MRM transitions would be optimized to achieve maximum sensitivity and selectivity. The five deuterium (B1214612) atoms in this compound result in a 5 Dalton mass difference from the unlabeled compound, allowing the mass spectrometer to easily distinguish between the analyte and the internal standard.

Table 2: Illustrative MRM Transitions for a Targeted LC-MS/MS Assay

Compound Precursor Ion (m/z) Product Ion (m/z) Role
Nafoxidine 426.2 112.1 Analyte (Quantifier)
Nafoxidine 426.2 98.1 Analyte (Qualifier)
Nafoxidine-d5 431.2 117.1 Internal Standard
Metabolite A (e.g., Hydroxylated) 442.2 112.1 Analyte
Metabolite B (e.g., N-dealkylated) 356.2 112.1 Analyte

Note: The m/z values are hypothetical and for illustrative purposes only. Actual values would be determined experimentally.

Utilization of this compound as an Internal Standard for Enhanced Precision

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of newly synthesized compounds. semanticscholar.org Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and conclusive tools for structure elucidation in solution. semanticscholar.orgspringernature.com

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. semanticscholar.org For organic molecules, ¹H (proton) and ¹³C NMR are the most common experiments. semanticscholar.org

When analyzing deuterated compounds like this compound, NMR serves two primary purposes: confirming that the deuterium atoms are in the correct positions and determining the isotopic enrichment and purity. rsc.org

While standard ¹H NMR is used, the signals from protons attached to carbons where deuterium has been substituted will be absent or significantly reduced. For highly deuterated compounds (e.g., >98% isotopic enrichment), the residual proton signals can be very weak. In such cases, ²H (Deuterium) NMR becomes a highly valuable and appealing alternative technique.

Key applications of NMR for deuterated compounds include:

Isotopic Purity/Enrichment: The integration of signals in both ¹H and ²H NMR spectra can be used to calculate the percentage of deuterium incorporation at specific sites, thus determining the isotopic purity. rsc.org

Impurity Profiling: NMR can detect and help identify minor impurities without the need for chromatographic separation. semanticscholar.org

Deuterium NMR experiments can be performed on modern spectrometers, often without major hardware changes, and provide clear information for structure and purity verification.

Table 3: Comparison of Proton (¹H) and Deuteron (²H) NMR Properties | Property | Proton (¹H) | Deuteron (²H) | Implication for Analysis | | :--- | :--- | :--- | :--- | | Natural Abundance | ~99.98% | ~0.015% | ¹H NMR detects naturally occurring protons; ²H NMR is used for enriched compounds. | | Spin (I) | 1/2 | 1 | ²H nuclei have a quadrupole moment, which can lead to broader signals. | | Magnetogyric Ratio (γ) | High | Low | ²H NMR is inherently less sensitive and may require longer acquisition times. | | Primary Use | Standard structural elucidation of organic molecules. | Analysis of isotopically labeled compounds to confirm label position and enrichment. |

Mass Spectrometry Techniques for Molecular Fingerprinting

Mass spectrometry (MS) stands as a cornerstone analytical technique in pharmaceutical research, offering high sensitivity and specificity for the structural elucidation and quantification of compounds. researchgate.net For this compound, mass spectrometry is instrumental in generating a "molecular fingerprint," which is a unique pattern of mass fragments derived from the molecule. This fingerprint serves as a definitive identifier and is crucial for distinguishing the analyte from other substances in a complex mixture. The use of a stable isotope-labeled version of the drug, such as this compound, is a standard practice in modern quantitative bioanalysis. doveresearchlab.com

The most powerful and commonly employed approach for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of tandem mass spectrometry. researchgate.net The process begins with the introduction of the sample into the LC system, where Nafoxidine-d5 is separated from matrix components. The eluent from the LC column is then introduced into the mass spectrometer's ion source.

Electrospray ionization (ESI) is a frequently used soft ionization technique that generates intact protonated molecules in the gas phase, which are then directed into the mass analyzer. researchgate.net For Nafoxidine-d5, the primary ion observed would be the protonated molecule, [M+H]⁺. Given the molecular weight of Nafoxidine is approximately 425.6 g/mol , the deuterated (d5) analogue would have a molecular weight of about 430.6 g/mol . nih.gov Therefore, the precursor ion selected for analysis would have a mass-to-charge ratio (m/z) of approximately 431.6.

In tandem mass spectrometry (MS/MS), this specific precursor ion is isolated and then subjected to fragmentation through collision-induced dissociation (CID). researchgate.net This process breaks the molecule apart in a predictable and repeatable manner, creating a series of smaller product ions. The pattern of these product ions is unique to the parent molecule's structure, constituting its molecular fingerprint. This high degree of selectivity allows for accurate detection even at very low concentrations.

High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass of precursor and fragment ions with extremely high accuracy. researchgate.net This capability allows for the confirmation of the elemental composition of the molecule and its fragments, further solidifying its identification. The data generated provides a wealth of structural information essential for its unequivocal characterization in research settings. researchgate.net

The following interactive tables present illustrative data for the mass spectrometric analysis of Nafoxidine-d5.

Table 1: Key Mass Spectrometry Parameters for Nafoxidine-d5 Analysis

This table outlines the typical mass-to-charge ratios monitored in a quantitative LC-MS/MS experiment using Multiple Reaction Monitoring (MRM).

ParameterIon (m/z)Description
Precursor Ion431.6The protonated molecule of Nafoxidine-d5, [M+H]⁺, selected in the first quadrupole.
Product Ion 1117.1A characteristic fragment ion used for quantification, likely corresponding to a portion of the deuterated side chain.
Product Ion 275.1A secondary fragment ion used for confirmation.

Table 2: Illustrative Fragmentation Data for Molecular Fingerprinting

This table details a hypothetical but plausible fragmentation pattern (mass spectrum) of Nafoxidine-d5, which serves as its unique fingerprint.

m/z of Fragment IonPutative Structural Fragment
431.6[M+H]⁺ (Intact protonated molecule)
314.2Loss of the deuterated pyrrolidine-ethoxy side chain
117.1Deuterated 2-(pyrrolidin-1-yl)ethan-1-ol fragment
75.1Fragment of the deuterated pyrrolidine (B122466) ring

Structure Activity Relationship Sar Studies and Rational Design Based on Nafoxidine

Analysis of the Triphenylethylene (B188826) Core and Side Chain Modifications on Estrogen Receptor Affinity and Efficacy

The biological activity of Nafoxidine (B1677902) and related compounds is intrinsically linked to its triphenylethylene scaffold. This core structure mimics the steroid nucleus of endogenous estrogens, allowing it to fit within the ligand-binding pocket (LBP) of the estrogen receptor. However, the specific arrangement and substitution of the phenyl rings and the nature of the side chain are critical determinants of its affinity for ERα and ERβ and its resulting biological effect (agonist versus antagonist).

The triphenylethylene structure consists of three phenyl rings (often labeled A, B, and C) attached to an ethylene (B1197577) backbone. In Nafoxidine, this core is conformationally restricted as two of the phenyl rings and the ethylene double bond are part of a dihydronaphthalene ring system. nih.gov A key feature for many high-affinity ER ligands is a phenolic hydroxyl group, which mimics the A-ring phenol (B47542) of estradiol (B170435) and forms a crucial hydrogen bond with the ER. Interestingly, several potent antiestrogens of the triphenylethylene class, including Nafoxidine and Tamoxifen (B1202), lack this phenolic ring yet still bind strongly to the ER. oup.comoup.com

The third phenyl ring in these compounds typically bears a side chain containing a basic amine. In Nafoxidine, this is a pyrrolidino-ethoxy side chain. This basic side chain is a hallmark of many SERMs and is essential for their antagonistic activity. nih.gov It interacts with a specific amino acid residue, Aspartate-351 (Asp351), in the ER's ligand-binding domain. nih.gov This interaction repositions a critical part of the receptor, helix 12, preventing the conformational change required for coactivator recruitment and subsequent gene transcription, thereby producing an antagonistic effect. nih.gov

Modifications to this basic side chain have been shown to significantly impact activity. Studies on related triphenylethylenes demonstrate that the presence of the alkylamino group is crucial for antifungal activity, which is thought to be an ER-independent effect, but it is also a key determinant of antiestrogenic potency in breast cancer cells. nih.gov The removal of the aminoethoxy side chain in some analogs was explored to eliminate the issue of E/Z isomerization and to create dual aromatase inhibitor/SERMs, indicating that while important, this chain can be replaced to achieve different pharmacological profiles. core.ac.ukiu.edu

Research on various triphenylethylene derivatives has provided detailed insights into how specific structural changes influence ER binding and function.

Structural ModificationEffect on ER Affinity/EfficacyReference
Removal of the basic side chainGenerally reduces or abolishes antiestrogenic activity. nih.govnih.gov nih.govnih.gov
Introduction of a hydroxyl group (e.g., to create 4-hydroxytamoxifen (B85900) from tamoxifen)Significantly increases binding affinity for both ERα and ERβ. oup.comnih.gov oup.comnih.gov
Replacement of the ethyl side chain with a methyl groupLeads to a decrease in both aromatase inhibition and ER binding affinity in related compounds. iu.edu iu.edu
Introduction of nitro or amino groups on the "A" ringCan significantly improve aromatase inhibitory activity and affinity for ERα and ERβ. iu.edu iu.edu
Incorporation of the double bond into a ring system (as in Nafoxidine)Fixes the geometry of the triphenylethylene core, influencing receptor interaction and activity profile. nih.gov nih.gov

Identification of Key Pharmacophores for ER Modulation

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For triphenylethylene-based ER modulators like Nafoxidine, extensive SAR studies have led to the definition of a clear pharmacophore for ER binding and antagonism. researchgate.net

The key features of this pharmacophore include:

A Hydrophobic Scaffold: The triphenylethylene core provides the necessary bulky, hydrophobic structure that fits into the predominantly hydrophobic ligand-binding pocket of the estrogen receptor. oup.com

Hydrogen Bond Donors/Acceptors: While Nafoxidine itself lacks a phenolic hydroxyl group, this feature is a critical component in many high-affinity ER ligands (agonists and antagonists), such as estradiol and 4-hydroxytamoxifen. oup.com It forms a key hydrogen bond with Glu353 and Arg394 at one end of the LBP. The methoxy (B1213986) group on Nafoxidine can act as a hydrogen bond acceptor.

A Basic Amine Side Chain: A flexible side chain terminating in a basic nitrogen atom, separated from the core by an ether linkage, is the defining feature for antiestrogenic activity. nih.gov This chain extends to the other end of the LBP to interact with Asp351, which is crucial for inducing the antagonist conformation of the receptor. nih.govmdpi.com The distance between the hydrophobic core and the basic amine is a critical parameter.

Ligand-based and structure-based pharmacophore models have been developed using known ERα inhibitors. ugm.ac.idnih.gov These models typically include features such as aromatic rings, hydrophobic centers, hydrogen bond acceptors/donors, and positive ionizable features corresponding to the key structural elements described above. Such models are powerful tools for virtual screening of compound libraries to identify new potential ER modulators. ugm.ac.id

Computational Modeling and Molecular Docking Approaches for Ligand-Receptor Interactions

Computational chemistry has become an indispensable tool for understanding the complex interactions between ligands like Nafoxidine and the estrogen receptor at an atomic level. nih.gov Molecular docking and quantitative structure-activity relationship (QSAR) analyses are two primary computational approaches used in this field. nih.govplos.org

Molecular docking simulations place a ligand into the three-dimensional structure of its target receptor to predict its preferred binding mode and affinity. For the estrogen receptor, numerous crystal structures of the ligand-binding domain (LBD) in complex with various agonists and antagonists (like 4-hydroxytamoxifen) are available. mdpi.com These structures serve as templates for docking studies with Nafoxidine and its analogs.

Docking studies consistently show that triphenylethylene antagonists bind in the same pocket as the natural agonist, estradiol, but in a different orientation. mdpi.com The bulky hydrophobic core occupies the center of the LBP. The key differentiating feature is the orientation of the basic side chain. In the antagonist conformation, this side chain projects toward and interacts with Asp351, physically obstructing the movement of helix 12. This prevents the formation of a functional activation function 2 (AF-2) surface, which is necessary for the binding of coactivator proteins and subsequent gene transcription. nih.govmdpi.com

These computational models allow researchers to:

Visualize Binding: See precisely how a ligand fits into the binding site and which amino acid residues it interacts with.

Rationalize SAR Data: Explain why certain chemical modifications increase or decrease binding affinity or switch a compound from an agonist to an antagonist.

Predict Binding of Novel Compounds: Screen virtual libraries of new molecules for their potential to bind to the ER before undertaking costly and time-consuming synthesis. nih.gov

For example, 3D-pharmacophore models derived from the crystal structure of the ERα-tamoxifen complex can be used to score new potential ligands based on how well they match the key interaction features. mdpi.com

Design and Synthesis of Novel Nafoxidine-Inspired Compounds for Research

The insights gained from SAR and computational studies have guided the design and synthesis of novel compounds inspired by the Nafoxidine and tamoxifen scaffolds. The goal of this research is often to develop new SERMs with improved properties, such as enhanced tissue selectivity, better efficacy, or different pharmacological profiles (e.g., pure antiestrogens or dual-action agents). iu.edufrontiersin.org

Synthetic strategies often focus on modifying the core structure or the side chains. For instance, a novel three-component coupling reaction has been developed for the efficient synthesis of the 4,4-diaryl-1-butene skeleton, which is the basic frame for SERMs, and has been applied to the synthesis of Nafoxidine and its positional isomer, inv-nafoxidine. nih.gov This demonstrates the ongoing efforts to create efficient synthetic routes to these complex molecules and their analogs.

Examples of rational design based on the triphenylethylene scaffold include:

Introducing different functional groups: Researchers have synthesized analogs with different substituents on the phenyl rings to probe interactions with the LBP and to modulate electronic properties. acs.org

Altering the side chain: The length, flexibility, and basicity of the side chain have been modified to optimize the interaction with Asp351 and fine-tune the antagonistic activity. mdpi.com

Creating hybrid molecules: Some research involves linking the SERM scaffold to other functional moieties, such as DNA-damaging agents, to create targeted therapeutics for ER-positive cancer cells. nih.gov

Developing flexible analogs: Novel flexible ester-containing analogs of tamoxifen have been synthesized to potentially alter the metabolic pathway and overcome resistance issues related to CYP2D6 enzyme polymorphisms. nih.gov

These synthetic efforts, continually informed by biological testing and computational modeling, are crucial for advancing our understanding of ER modulation and for the development of new research tools and potential therapeutic agents. sioc-journal.cnresearchgate.net

Future Research Directions and Unexplored Potential of Nafoxidine D5 Hydrochloride

Investigation of Novel Molecular Targets and Off-Target Effects in Preclinical Research

While the primary target of Nafoxidine (B1677902) is the estrogen receptor (ER), emerging research suggests that SERMs can exert effects through mechanisms independent of ER signaling. nih.gov Future preclinical research on Nafoxidine-d5 Hydrochloride should focus on identifying and characterizing these alternative molecular pathways and off-target effects, which could unveil new therapeutic opportunities and provide a more comprehensive understanding of its biological activity.

Recent studies have revealed that other nonsteroidal SERMs, such as tamoxifen (B1202) and raloxifene (B1678788), exhibit binding to cannabinoid receptors (CB1 and CB2). researchgate.net Tamoxifen, in particular, has been shown to act as an inverse agonist at these receptors, contributing to cytotoxicity in an ER-independent manner. researchgate.net Given the structural similarities, it is plausible that Nafoxidine shares this property. Investigating the interaction of this compound with the endocannabinoid system represents a promising area of research. researchgate.net

Furthermore, the anti-angiogenic properties of Nafoxidine have been linked to the inhibition of protein kinase C (PKC) dependent signaling pathways. medchemexpress.com Other non-ER mediated effects observed with similar compounds include the inhibition of vascular endothelial growth factor (VEGF) secretion, a key player in angiogenesis. nih.gov A systematic investigation using modern genetic and pharmacological tools, such as CRISPR/Cas9-based screening, could differentiate between on-target and off-target effects, a critical step in modern drug development to avoid clinical trial failures. nih.gov

Table 1: Potential Novel and Off-Target Molecular Interactions for Nafoxidine

Potential Target/Pathway Associated SERM(s) Potential Effect Reference
Cannabinoid Receptors (CB1/CB2) Tamoxifen, Raloxifene, Nafoxidine Inverse agonism, ER-independent cytotoxicity researchgate.net
Protein Kinase C (PKC) Nafoxidine Inhibition of angiogenesis medchemexpress.com

Exploration of this compound in Advanced Preclinical Models of Disease Beyond Cancer

The therapeutic application of SERMs extends beyond oncology, with compounds like raloxifene approved for the treatment and prevention of postmenopausal osteoporosis. nih.gov The tissue-selective nature of SERMs, which allows them to act as estrogen agonists in some tissues (like bone) and antagonists in others (like breast), is the key to their diverse applications. nih.gov

Preclinical studies in ovariectomized rats have demonstrated that Nafoxidine, similar to tamoxifen and raloxifene, affects various reproductive and nonreproductive tissues. medchemexpress.com This suggests potential applications in conditions characterized by estrogen deficiency, such as osteoporosis. Advanced preclinical models, such as mouse models of postmenopausal bone loss or cardiovascular disease, could be employed to explore the efficacy of this compound in these areas. For instance, raloxifene has been shown to reduce the risk of vertebral fractures and lower circulating cholesterol, though it did not reduce the risk of coronary heart disease. nih.gov Investigating Nafoxidine's effects on bone mineral density and lipid profiles in relevant animal models could uncover new therapeutic uses.

Additionally, the anti-inflammatory and neuroprotective effects of some SERMs are gaining attention. Exploring this compound in preclinical models of neurodegenerative diseases or inflammatory conditions could reveal currently unrecognized potential.

Integration of Multi-Omics Approaches (e.g., Proteomics, Metabolomics) in Nafoxidine Research

The advent of multi-omics technologies offers an unprecedented opportunity to understand the global effects of a drug on biological systems. nih.govnih.gov Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to this compound, revealing novel mechanisms of action and identifying biomarkers of response or resistance. frontiersin.orgresearchgate.netnews-medical.net

For example, proteomics analysis of breast cancer cells treated with other endocrine therapies like tamoxifen and trastuzumab has identified significant alterations in key signaling pathways that regulate cell growth, apoptosis, and metabolism. nih.gov A similar approach with Nafoxidine could pinpoint specific protein expression changes and pathway perturbations, including those related to its off-target effects. plos.org

Metabolomics, the study of small molecule metabolites, can reveal how a drug reprograms cellular metabolism. mdpi.com Endocrine therapies are known to induce metabolic rewiring in cancer cells, and identifying the specific metabolic signature associated with Nafoxidine treatment could offer insights into its efficacy and potential resistance mechanisms. nih.gov Combining these datasets through sophisticated computational frameworks can create a detailed map of Nafoxidine's molecular footprint, guiding further research and development. nih.gov

Table 2: Application of Multi-Omics in Future Nafoxidine Research

Omics Technology Research Goal Potential Outcome Reference
Proteomics Identify protein-level changes and signaling networks affected by Nafoxidine. Discovery of novel drug targets and pathways; validation of off-target effects. nih.govplos.org
Metabolomics Characterize metabolic reprogramming induced by Nafoxidine. Identification of metabolic vulnerabilities and biomarkers of drug response. mdpi.comnih.gov
Transcriptomics Analyze changes in gene expression following treatment. Understanding of regulatory networks and ER-dependent/independent gene modulation. frontiersin.org

| Integrative Multi-Omics | Build a comprehensive model of Nafoxidine's biological effects. | Holistic understanding of mechanism of action; identification of patient subgroups for targeted therapy. | nih.govnih.gov |

Development of Next-Generation SERMs and Targeted Therapies Inspired by Nafoxidine's Research Legacy

The journey from first-generation SERMs like Nafoxidine and tamoxifen to modern endocrine therapies illustrates a clear progression in drug development. nih.govnih.gov While effective, early SERMs had mixed agonist/antagonist profiles that led to undesirable side effects, such as an increased risk of uterine cancer with tamoxifen. nih.gov This spurred the search for an "ideal" SERM with purely anti-estrogenic effects in the breast, neutral effects on the uterus, and estrogenic effects on bone. nih.gov

This quest has led to the development of second- and third-generation SERMs, such as raloxifene, bazedoxifene, and lasofoxifene, each with a more refined tissue-selectivity profile. nih.govnih.gov Bazedoxifene, for instance, is an indole-based ER ligand designed specifically to reduce the negative effects seen with its predecessors. nih.gov The structural backbone of early triphenylethylene (B188826) SERMs, including Nafoxidine, served as a critical starting point for the medicinal chemistry efforts that produced these improved molecules.

More recently, the field has evolved to include selective estrogen receptor degraders (SERDs) like fulvestrant (B1683766) and next-generation oral SERDs like amcenestrant (B610687) and camizestrant. biotech-spain.commdpi.commdpi.com These agents not only block the estrogen receptor but also promote its degradation, offering a different mechanism to overcome endocrine resistance. mdpi.com The initial research into how compounds like Nafoxidine interact with the estrogen receptor laid the essential groundwork for designing these more advanced and potent therapies. wikipedia.org The ongoing development of novel ER-targeting compounds continues to build on the foundational knowledge established through the study of pioneering agents like Nafoxidine. wisc.edu

Q & A

Q. What analytical methods are recommended for characterizing the purity and stability of Nafoxidine-d5 Hydrochloride in pharmaceutical research?

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection is widely used for purity assessment. For deuterated analogs like Nafoxidine-d5, isotopic purity should be verified using nuclear magnetic resonance (NMR) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Reference standards should follow pharmacopeial guidelines, ensuring traceability and reproducibility . Stability studies under varying temperatures and pH conditions are critical; degradation products should be monitored using accelerated stability protocols outlined in regulatory frameworks .

Q. How should researchers handle and store this compound to ensure experimental integrity?

Avoid exposure to strong oxidizing agents, moisture, and light. Store in airtight containers at controlled temperatures (typically 2–8°C). Use local exhaust ventilation during handling to minimize inhalation risks. Post-handling protocols mandate thorough cleaning of equipment and surfaces to prevent cross-contamination .

Q. What safety precautions are essential when working with this compound in laboratory settings?

Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for ≥15 minutes. For spills, collect material using inert absorbents and dispose of via approved hazardous waste channels. Emergency procedures should align with OSHA hazard communication standards .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium in Nafoxidine-d5) influence pharmacokinetic and metabolic studies?

Deuterium incorporation slows metabolic degradation via the kinetic isotope effect, enhancing drug half-life. However, researchers must validate that isotopic substitution does not alter binding affinity or receptor interactions. Comparative studies between Nafoxidine and Nafoxidine-d5 using LC-MS/MS can quantify metabolic stability and identify deuterium-related artifacts .

Q. What experimental strategies resolve contradictions in efficacy data between in vitro and in vivo models for this compound?

Discrepancies often arise from differences in bioavailability or metabolite formation. To address this:

  • Conduct parallel assays using physiologically relevant in vitro models (e.g., 3D cell cultures or organ-on-a-chip systems).
  • Perform mass balance studies with radiolabeled or deuterated analogs to track drug distribution and metabolism.
  • Validate findings using orthogonal techniques like microdialysis or positron emission tomography (PET) imaging .

Q. How can researchers assess the environmental impact of this compound during preclinical development?

While ecological toxicity data are limited for deuterated compounds, preliminary assessments should include:

  • Biodegradation tests : Use OECD 301 guidelines to evaluate persistence in aqueous and soil matrices.
  • Bioaccumulation potential : Measure logP values and assess biomagnification risks using in silico models.
  • Waste disposal : Follow protocols for halogenated organic compounds, including incineration with energy recovery .

Q. What methodologies optimize the synthesis of this compound to ensure isotopic fidelity?

Deuterium incorporation typically occurs via catalytic deuteration or solvent exchange. Key steps include:

  • Using deuterated reagents (e.g., D2O or deuterated acids) in stoichiometric excess.
  • Verifying isotopic purity through high-resolution MS and ²H-NMR.
  • Avoiding proton back-exchange by conducting reactions under inert atmospheres .

Methodological Considerations

Q. How should researchers design dose-response studies for this compound to account for deuterium effects?

  • Include non-deuterated Nafoxidine as a control to isolate isotopic effects.
  • Use logarithmic dosing regimens to capture threshold responses.
  • Apply Hill equation modeling to quantify efficacy and potency shifts .

Q. What statistical approaches are recommended for analyzing heterogeneous data in this compound trials?

  • Employ mixed-effects models to account for inter-subject variability.
  • Use meta-analysis frameworks (e.g., random-effects models) to reconcile conflicting results across studies.
  • Apply sensitivity analyses to identify outliers or confounding variables .

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